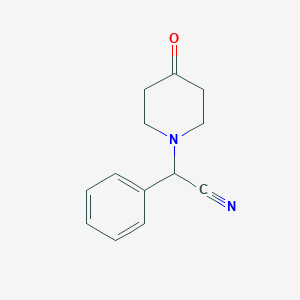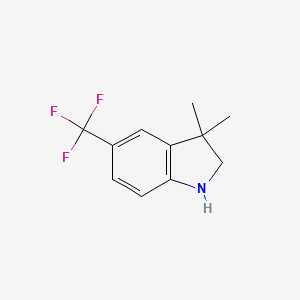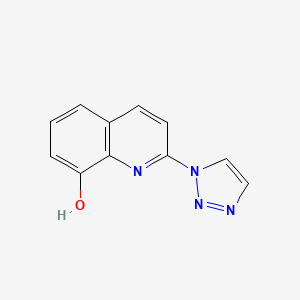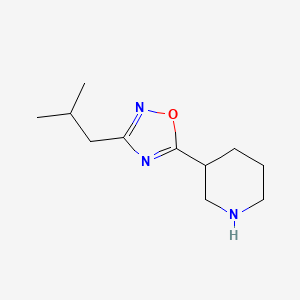
2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile typically involves the reaction of piperidine derivatives with phenylacetonitrile under specific conditions. One common method includes the use of solvents such as DMF (dimethylformamide), MeOH (methanol), THF (tetrahydrofuran), dioxane, and acetone, along with Et3N (triethylamine) as a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to develop stable hydrophobic interactions with catalytic pockets of enzymes, leading to inhibition or modulation of enzyme activity . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile include other piperidine derivatives such as:
(2-[(4-Oxopiperidin-1-yl)methyl]phenyl)boronic acid:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1018337-05-7 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-(4-oxopiperidin-1-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C13H14N2O/c14-10-13(11-4-2-1-3-5-11)15-8-6-12(16)7-9-15/h1-5,13H,6-9H2 |
Clé InChI |
YMMYYSSKVHBKGL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)C(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)





![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)
![8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine](/img/structure/B11889787.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)



![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)
